molecular formula C18H19NO2 B1343382 3-Azetidinomethyl-4'-methoxybenzophenone CAS No. 898771-34-1

3-Azetidinomethyl-4'-methoxybenzophenone

Cat. No. B1343382
M. Wt: 281.3 g/mol
InChI Key: VADSDQPMNACRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Azetidinomethyl-4'-methoxybenzophenone is not directly mentioned in the provided papers. However, the papers discuss closely related compounds, which are derivatives of azetidinones. These derivatives have been synthesized and studied for their potential as antiproliferative agents, particularly in the context of cancer treatment. The compounds feature a 4-methoxyphenyl group and a phenoxy substituent, which are structural motifs that may be present in 3-Azetidinomethyl-4'-methoxybenzophenone .

Synthesis Analysis

The synthesis of azetidinone derivatives involves the creation of a four-membered azetidinone ring, which is a characteristic feature of these compounds. In the first paper, the trans and cis isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone were successfully synthesized . The second paper discusses the synthesis of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which led to the discovery of compounds with significant antiproliferative properties . These syntheses are likely to involve multiple steps, including the formation of the azetidinone ring and the attachment of various substituents to optimize biological activity.

Molecular Structure Analysis

The molecular structure of the synthesized azetidinone derivatives has been elucidated using X-ray crystallography. The first paper reports the crystallization of the compound in a monoclinic system and provides detailed crystallographic data, which helps in understanding the three-dimensional arrangement of atoms within the molecule . The second paper emphasizes the importance of the torsional angle between the phenyl rings for antiproliferative activity, suggesting that the spatial arrangement of these groups is crucial for biological function .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving 3-Azetidinomethyl-4'-methoxybenzophenone, they do discuss the biochemical evaluation of related azetidinone derivatives. These compounds have been shown to interact with tubulin, a protein critical for cell division, and inhibit its polymerization. This interaction disrupts microtubule structures within cells, leading to cell cycle arrest and apoptosis . The chemical reactivity of these compounds is thus closely tied to their potential as antitumor agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The solid-state structure obtained from X-ray diffraction studies provides insights into the stability and conformation of the compound . The antiproliferative activity of these compounds, as well as their interaction with the colchicine-binding site on β-tubulin, suggests that they have specific chemical properties that enable them to bind to biological targets with high affinity . The physical properties, such as solubility and stability, are also important for the development of these compounds as pharmaceutical agents, as indicated by the synthesis of prodrugs to improve their clinical potential .

Scientific Research Applications

1. Reproductive Toxicity Studies

3-Azetidinomethyl-4'-methoxybenzophenone, also recognized as benzophenone-3 (BP-3), is commonly used in skincare and as a food additive. Research has delved into its potential reproductive toxicity. In human studies, high levels of BP-3 exposure have been linked to variations in birth weight and gestational age. Animal studies have demonstrated a decline in egg production and testosterone in fish, and a decrease in sperm density and altered estrous cycles in rats (Ghazipura et al., 2017).

2. Antitumor Activity

A series of 3-phenoxy-1,4-diarylazetidin-2-ones, including derivatives of 3-Azetidinomethyl-4'-methoxybenzophenone, have been investigated for their antiproliferative properties. These compounds have shown potent activity against breast cancer cells, indicating their potential as antitumor agents (Greene et al., 2016).

3. Skin Penetration and Metabolism

Studies on the percutaneous absorption of benzophenone-3 have shown that it can penetrate the skin and be detected in urine. This research is crucial for understanding the systemic exposure of humans to this compound (Gonzalez et al., 2006).

4. Endocrine Disrupting Activity

The metabolism of benzophenone-3 by liver microsomes and its impact on endocrine activity have been studied. The metabolites of BP-3 have shown varying levels of estrogenic and anti-androgenic activities, which are important considerations for its potential as an endocrine disruptor (Watanabe et al., 2015).

5. Analytical Method Development

A new analytical method for determining benzophenone-3 and its main metabolites in human serum has been developed. This method, based on dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry, is significant for assessing human exposure to benzophenone-3 (Tarazona et al., 2013).

6. Cytotoxic 2-Azetidinones Synthesis

A study focused on synthesizing 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to understand their structure and biological characteristics. This research has revealed an anticancer effect in specific 2-azetidinone compounds, highlighting their potential in cancer treatment (Veinberg et al., 2003).

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-8-6-15(7-9-17)18(20)16-5-2-4-14(12-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADSDQPMNACRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643241
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinomethyl-4'-methoxybenzophenone

CAS RN

898771-34-1
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.